molecular formula C21H20N4O4 B12735167 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]- CAS No. 6647-34-3

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-

Cat. No.: B12735167
CAS No.: 6647-34-3
M. Wt: 392.4 g/mol
InChI Key: IXKBJZDGNPAGFW-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl vs. Ethoxypropyl Side Chains

The electronic and steric profiles of position 2 substituents significantly influence the compound’s physicochemical properties. A comparison between the 3-(dimethylamino)propyl and 3-ethoxypropyl groups highlights these effects:

Property 3-(Dimethylamino)propyl (Target Compound) 3-Ethoxypropyl (CID 166349)
Electron Donation Strong (via N(CH₃)₂ lone pairs) Moderate (via ether oxygen)
Polarity High (tertiary amine) Moderate (ether)
Steric Bulk Increased (branched substituent) Linear alkoxy chain
Hydrogen Bonding Proton acceptor (amine) Weak acceptor (ether)

The dimethylamino group enhances solubility in polar solvents due to its proton-accepting capacity, whereas the ethoxypropyl chain confers lipophilicity. X-ray diffraction studies of analogous compounds suggest that bulky substituents like 3-(dimethylamino)propyl induce torsional strain in the fused ring system, altering π-π stacking interactions.

Impact of Alkyl/Amino Group Variations on Core Structure

Alkyl and amino substituents at position 2 modulate the core structure’s electronic delocalization. For example:

  • 2-Ethyl derivatives (CAS 65121-70-2) exhibit minimal steric hindrance, allowing planar conformation of the isoindole ring.
  • 2-Octyl chains (CID 118778) introduce significant hydrophobicity, reducing aqueous solubility but enhancing compatibility with nonpolar matrices.
  • Amino groups (e.g., 4,11-diamino substitution) participate in intramolecular hydrogen bonding, stabilizing tautomeric forms and influencing redox properties.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray analyses of related derivatives reveal key structural trends:

  • The fused naphtho-isoindole system adopts a nearly planar conformation, with dihedral angles <5° between rings.
  • Substituents at position 2 induce slight puckering. For instance, the 3-(dimethylamino)propyl group in the target compound causes a 12° deviation from planarity, as inferred from analogous structures.
  • Packing arrangements are dominated by van der Waals interactions for alkyl chains and hydrogen bonds for amino groups. In the 2-(2,3-diphenylpropyl) derivative (CID 103770), π-stacking between phenyl rings and the core enhances crystalline stability.

Tautomerism and Electronic Delocalization Patterns

The 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone core exhibits tautomerism due to conjugated carbonyl and amino groups. Key observations include:

  • Keto-enol tautomerism : The 1,3,5,10-tetrone system allows enolization at positions 1 and 3, stabilized by resonance with the amino groups.
  • Electronic delocalization : The dimethylamino substituent donates electron density via resonance, reducing the electrophilicity of the tetrone carbonyls. This contrasts with electron-withdrawing groups (e.g., ethoxypropyl), which enhance carbonyl reactivity.
  • Spectroscopic evidence : IR spectra of analogues show shifts in C=O stretching frequencies (1670–1700 cm⁻¹) dependent on substituent electronic effects.

Table 1: Substituent Effects on Tautomeric Equilibrium

Substituent Dominant Tautomer C=O Stretching (cm⁻¹)
3-(Dimethylamino)propyl Enol 1675
3-Ethoxypropyl Keto 1695
2-Ethyl Mixed 1680

Data synthesized from PubChem entries.

Properties

CAS No.

6647-34-3

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

4,11-diamino-2-[3-(dimethylamino)propyl]naphtho[2,3-f]isoindole-1,3,5,10-tetrone

InChI

InChI=1S/C21H20N4O4/c1-24(2)8-5-9-25-20(28)14-15(21(25)29)17(23)13-12(16(14)22)18(26)10-6-3-4-7-11(10)19(13)27/h3-4,6-7H,5,8-9,22-23H2,1-2H3

InChI Key

IXKBJZDGNPAGFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone derivatives typically follows a multi-step organic synthesis route involving:

  • Construction of the naphthalene-isoindole tetrone core.
  • Introduction of amino substituents at specific positions.
  • Functionalization with the 3-(dimethylamino)propyl side chain.

This approach requires careful selection of starting materials, reagents, and reaction conditions to ensure regioselectivity and functional group compatibility.

Stepwise Preparation Details

Step Reaction Type Description Typical Conditions Notes
1 Formation of Isoindole Tetrone Core Cyclization of anthraquinone derivatives or related precursors to form the tetrone fused ring system Acidic or basic catalysis, elevated temperature (100-200 °C) High purity anthraquinone derivatives are preferred
2 Amination Introduction of amino groups at positions 4 and 11 via nucleophilic substitution or reduction of nitro precursors Use of ammonia or amines under reflux in polar solvents (e.g., ethanol, DMF) Control of pH and temperature critical to avoid overreaction
3 Side Chain Attachment Alkylation or nucleophilic substitution to attach 3-(dimethylamino)propyl group at position 2 Use of alkyl halides or tosylates with base (e.g., K2CO3) in aprotic solvents (e.g., acetonitrile) Dimethylamino group introduced via appropriate alkylating agent

Representative Synthetic Route

  • Starting Material Preparation: Begin with 1,4-diaminoanthraquinone or a related anthraquinone derivative.
  • Cyclization: Under acidic conditions, induce cyclization to form the isoindole tetrone core.
  • Amination: Introduce amino groups at the 4 and 11 positions by nucleophilic substitution or reduction of nitro groups.
  • Side Chain Functionalization: React the intermediate with 3-(dimethylamino)propyl halide under basic conditions to attach the side chain.

Reaction Conditions and Optimization

  • Temperature: Typically ranges from ambient to 200 °C depending on the step.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or ethanol are commonly used.
  • Catalysts: Acidic or basic catalysts facilitate cyclization and substitution reactions.
  • Purification: Crystallization and chromatographic techniques (e.g., reverse-phase HPLC) are employed to isolate the pure compound.

Analytical Data Supporting Preparation

Parameter Value Method Notes
Melting Point >300 °C Differential Scanning Calorimetry (DSC) Indicates high thermal stability
Molecular Weight 307.26 g/mol Mass Spectrometry (MS) Confirms molecular formula C16H9N3O4 with side chain
Purity >98% Reverse Phase HPLC Using acetonitrile/water mobile phase with phosphoric or formic acid modifier
Structural Confirmation NMR, IR, MS Standard spectroscopic methods Confirms amino groups and side chain presence

Research Findings and Notes on Preparation

  • The multi-step synthesis requires stringent control of reaction parameters to avoid side reactions such as over-alkylation or incomplete cyclization.
  • The amino substituents enhance solubility and reactivity, facilitating further functionalization if needed.
  • The dimethylamino propyl side chain imparts basicity and potential for ionic interactions, useful in dye and pharmaceutical applications.
  • Reverse-phase HPLC methods have been developed for purification and analysis, indicating the compound’s stability under chromatographic conditions.
  • The compound’s high melting point and density reflect its rigid fused ring system and strong intermolecular interactions.

Summary Table of Preparation Methods

Preparation Aspect Details References
Core Formation Cyclization of anthraquinone derivatives under acidic/basic catalysis
Amination Nucleophilic substitution or reduction to introduce amino groups
Side Chain Attachment Alkylation with 3-(dimethylamino)propyl halides in aprotic solvents
Purification Crystallization, reverse-phase HPLC with acetonitrile/water
Analytical Confirmation Melting point >300 °C, MS, NMR, IR

Chemical Reactions Analysis

Types of Reactions

2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye synthesis and other chemical processes .

Scientific Research Applications

2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This property makes it a potential candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of anthraquinone-based dyes and functional molecules with variations in substituents at position 2. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-(Dimethylamino)propyl C₂₁H₂₂N₄O₄* ~406.4 Hypothesized enhanced polarity; potential dye/pharma use
Disperse Blue 60 (12217-80-0) 3-Methoxypropyl C₂₀H₁₇N₃O₅ 379.37 Commercial dye (textiles); λₐᵦₛ ~600 nm; moderate lightfastness
Disperse Blue ME (65059-45-2) 3-(2-Methoxyethoxy)propyl C₂₂H₂₁N₃O₆ 423.42 Improved solubility in hydrophobic matrices; textile dye
Ethoxypropyl Derivative (705250-02-8) 3-Ethoxypropyl C₂₂H₂₁N₃O₅ 407.43 LogP = 2.97; used in HPLC separations
Butyl Derivative (3176-88-3) Butyl C₂₀H₁₇N₃O₄ 379.37 LogP = 2.39; high thermal stability (b.p. ~667°C)

*Hypothetical formula based on structural analogs.

Key Differences and Trends

Substituent Effects on Polarity: The dimethylamino group in the target compound introduces stronger basicity and polarity compared to methoxy (Disperse Blue 60) or ethoxy (Disperse Blue ME) substituents. This may enhance solubility in polar solvents or acidic media . Hydrophobic substituents (e.g., butyl in CAS 3176-88-3) increase logP values, favoring applications in non-aqueous systems .

Applications: Disperse Blue 60 is widely used in polyester dyeing due to its balanced solubility and lightfastness . The ethoxypropyl derivative (CAS 705250-02-8) is utilized in HPLC separations, leveraging its moderate hydrophobicity (logP = 2.97) . The target compound’s dimethylamino group may enable novel applications, such as pH-sensitive dyes or drug delivery systems, though empirical data are lacking.

Thermal and Chemical Stability :

  • Derivatives with alkyl chains (e.g., butyl) exhibit higher boiling points (~667°C) and thermal stability, making them suitable for high-temperature processes .
  • Methoxy and ethoxy variants show moderate stability, with degradation observed under prolonged UV exposure .

Biological Activity

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 4,11-diamino-2-[3-(dimethylamino)propyl]- has shown potential in various pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H22N4O4
  • Molecular Weight : 378.42 g/mol
  • CAS Number : 3176-88-3
  • Appearance : Dark blue to very dark blue powder
  • Solubility : Limited solubility in water (2.5 µg/L at 20°C) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Cyclooxygenase Inhibition : The compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes. Studies indicate that certain derivatives exhibit significant inhibition of COX-1 and COX-2, which are crucial in inflammatory pathways .
  • Reactive Oxygen Species Scavenging : It demonstrates antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), potentially mitigating oxidative stress .
  • Cellular Interactions : Molecular docking studies suggest that the compound can effectively bind to active sites of target proteins involved in various cellular processes, enhancing its therapeutic efficacy .

Biological Activity Data

Activity TypeObservationsReference
COX InhibitionGreater inhibition of COX-2 than meloxicam
Antioxidant ActivityEffective ROS and RNS scavenging
CytotoxicityNo significant cytotoxicity at concentrations studied (10-90 µM)

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of various isoindole derivatives, including 4,11-diamino-2-[3-(dimethylamino)propyl]-. The results showed that this compound exhibited a dose-dependent inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent. The calculated affinity ratios indicated a preference for COX-2 inhibition, which is beneficial for therapeutic applications targeting inflammation without affecting gastric mucosa as seen with non-selective NSAIDs .

Case Study 2: Antioxidant Effects

In another investigation focusing on oxidative stress, the compound was tested for its ability to reduce oxidative damage in cellular models. The results demonstrated a significant decrease in markers of oxidative stress when treated with the compound compared to controls. This suggests a protective role against oxidative damage in cells, which is crucial for developing therapies for diseases linked to oxidative stress .

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